Vitexin-2'-O-rhamnoside

Description

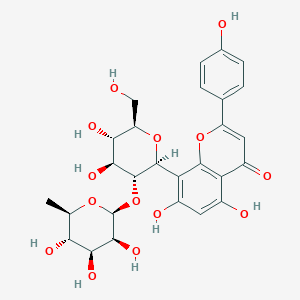

Vitexin-2''-O-rhamnoside (molecular formula: C₂₇H₃₀O₁₄; molecular weight: 578.52) is a flavonoid glycoside characterized by an apigenin-8-C-glucoside core substituted with a rhamnose moiety at the 2''-O position . It is a prominent phytochemical in Crataegus pinnatifida (hawthorn) and Passiflora species, where it serves as a chemical marker . Pharmacologically, it exhibits antioxidant, cardioprotective, and anti-apoptotic properties, particularly against H₂O₂-induced oxidative stress . Its low bioavailability, attributed to poor intestinal absorption and P-glycoprotein (P-gp)-mediated efflux, underscores the need for formulation optimization .

Properties

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21+,22+,23+,25+,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPBZVKGHHTIE-NQQFNCMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Based Extraction

Conventional solvent extraction remains the foundational method for isolating vitexin-2'-O-rhamnoside. A standardized protocol involves:

-

Solvent system : Methanol-water-acetic acid (70:28:2 v/v)

-

Temperature : 60°C

-

Duration : 60 minutes

Comparative studies highlight ethanol-water mixtures (50–70% ethanol) as alternatives, achieving 85–90% recovery rates for flavonoid glycosides.

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Methanol-water-acetic acid | 3.2 | 78 |

| Ethanol-water (70:30) | 2.9 | 82 |

| Acetone-water (50:50) | 2.1 | 65 |

Ultrasound-Assisted Extraction (UAE)

UAE enhances extraction efficiency through cavitation:

Microwave-Assisted Extraction (MAE)

MAE employs dielectric heating for rapid compound release:

Supercritical Fluid Extraction (SFE)

SFE using CO₂ offers solvent-free isolation:

-

Pressure : 350 bar

-

Temperature : 50°C

-

Co-solvent : 10% ethanol

-

Yield : 2.4%.

While environmentally favorable, SFE requires specialized equipment, limiting industrial adoption.

Purification Methods

Chromatographic Techniques

Post-extraction, crude extracts undergo multi-step purification:

Reversed-Phase Liquid Chromatography (RP-LC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Industrial-scale prep-HPLC systems achieve throughputs of 50–100 g/day:

Filtration and Stabilization

Post-chromatography, sterile filtration ensures pharmaceutical-grade output:

Table 2: Stability of this compound Formulations

| Parameter | Initial | 6 Months | 18 Months |

|---|---|---|---|

| Purity (%) | 98.5 | 97.8 | 96.2 |

| pH | 6.8 | 6.7 | 6.5 |

Industrial-Scale Production

Protocol for Injectable Formulations

A patented method (CN101849956A) outlines large-scale production:

Table 3: Industrial Batch Parameters

| Parameter | Value |

|---|---|

| Batch size | 1,000–5,000 L |

| Yield per batch | 8–10 kg |

| Purity | ≥98% |

Comparative Analysis of Methods

Cost-Benefit Evaluation

-

UAE/MAE : High upfront equipment costs but 30–50% lower operational expenses vs. Soxhlet.

-

SFE : Eco-friendly but yields lag by 25–40% compared to solvent methods.

-

RP-LC : Scalable but requires 20–30% solvent recovery systems for economic viability.

Chemical Reactions Analysis

Enzymatic Methylation at the 7-Hydroxyl Position

Vitexin-2''-O-rhamnoside undergoes methylation catalyzed by vitexin 2''-O-rhamnoside 7-O-methyltransferase (EC 2.1.1.153), an enzyme identified in Avena sativa (oat) leaves . This reaction is critical in the biosynthesis of 7-O-methylated flavones.

Reaction Mechanism

Key Kinetic Parameters

| Parameter | Value |

|---|---|

| Substrate (vitexin 2''-O-rhamnoside) | 15 µM |

| Co-substrate (S-adenosyl-L-methionine) | 1.6 µM |

| Enzyme Classification | Family: Transferases; Subclass: Methyltransferases |

This reaction follows a mono-iso Theorell-Chance mechanism , where S-adenosyl-L-methionine binds first, followed by the flavonoid substrate . The methyl group is transferred to the A-ring 7-hydroxyl group, forming 7-O-methylvitexin 2''-O-rhamnoside, a terminal metabolite in oat flavonoid biosynthesis .

Degradation and Fragmentation Under Analytical Conditions

In mass spectrometry (MS) analysis, vitexin-2''-O-rhamnoside exhibits characteristic fragmentation patterns due to its glycosidic bonds .

Fragmentation Pathways

-

Loss of Rhamnose (C₆H₁₀O₄):

This cleavage occurs at the 2''-O-rhamnoside moiety, generating the aglycone vitexin .

-

Secondary Fragments:

Subsequent losses include CO () and H₂O (), leading to diagnostic ions such as (apigenin backbone fragment) .

Analytical Applications

-

UPLC-ESI-MS/MS methods quantify vitexin-2''-O-rhamnoside in biological matrices (e.g., rat plasma) with a linear range of 10–50,000 ng/mL .

-

HPLC-DAD and capillary electrophoresis are employed for structural elucidation and purity assessment .

Antioxidant Activity and Redox Interactions

While direct chemical redox reactions are not fully elucidated, in vivo studies suggest vitexin-2''-O-rhamnoside enhances antioxidant capacity by:

-

Upregulating PI3K/Akt signaling , increasing SOD, CAT, and GSH-Px activities .

-

Reducing malondialdehyde (MDA) levels in cyclophosphamide-induced oxidative stress models .

Stability Considerations

Scientific Research Applications

Immunomodulatory Effects

Recent studies have demonstrated that Vitexin-2'-O-rhamnoside can enhance immune responses in immunocompromised models. A study involving BALB/c mice showed that VR significantly improved immune function by:

- Restoring weight in immunosuppressed mice.

- Enhancing spleen and thymus health.

- Promoting the proliferation of T and B lymphocytes.

- Increasing the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).

- Elevating cytokine secretion levels, including IFN-γ, IL-2, IL-6, and IL-12.

Furthermore, VR was found to upregulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and metabolism, while also enhancing antioxidant enzyme activities such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) .

Antioxidant Properties

This compound exhibits potent antioxidant properties. It has been shown to protect against oxidative stress induced by hydrogen peroxide (H2O2), which is critical in preventing cellular damage. The compound's ability to scavenge free radicals contributes to its protective effects on various cell types, making it a candidate for developing functional foods aimed at reducing oxidative stress-related diseases .

Anti-Cancer Activity

VR has demonstrated significant anti-cancer potential. In vitro studies revealed that it inhibits DNA synthesis in MCF-7 breast cancer cells with an IC50 of 17.5 µM . This suggests that VR may be effective in hindering the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Metabolic Effects

Research indicates that this compound may have beneficial effects on metabolic disorders such as diabetes mellitus. A review highlighted its multitargeted effects on diabetes, suggesting that it could help regulate blood glucose levels and improve insulin sensitivity through various biochemical pathways . In animal models, hawthorn extracts containing VR were associated with reduced triglycerides and cholesterol levels, indicating potential use in managing lipid profiles in diabetic patients .

Cardiovascular Benefits

Hawthorn extracts rich in this compound have been traditionally used for cardiovascular health. Clinical studies suggest that these extracts can improve cardiac function in patients with heart failure by enhancing coronary blood flow and increasing the integrity of blood vessel walls . The flavonoid content is believed to contribute to these cardiovascular benefits.

Summary Table of Applications

Mechanism of Action

Vitexin-2’'-O-rhamnoside exerts its effects through multiple molecular pathways:

Antioxidative Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.

Cardioprotective Action: It modulates the PI3K/Akt signaling pathway, leading to improved cardiovascular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Vitexin-2''-O-rhamnoside is often compared to other flavonoid glycosides with analogous structures but differing sugar substituents or positions (Table 1).

Key Observations :

- Sugar Position and Bioactivity: The 2''-O-rhamnosylation in Vitexin-2''-O-rhamnoside enhances its solubility compared to aglycones but reduces bioavailability relative to glucosides like Vitexin-2''-O-glucoside .

- Antioxidant Efficacy: Both Vitexin-2''-O-rhamnoside and Vitexin-4''-O-glucoside mitigate oxidative stress in human adipose-derived stem cells, but the former requires lower effective concentrations (62.5 µM vs. 120 µM) .

Pharmacokinetic and Analytical Comparisons

Detection Parameters

Analytical methods for quantification vary in sensitivity and efficiency (Table 2).

Methodological Advances :

- A phenyl-column HPLC method for Vitexin-2''-O-rhamnoside achieved superior resolution (LOD: 0.6 ng) compared to traditional C18 columns, reducing total analysis time to 16 minutes .

- Co-detection with Vitexin-2''-O-glucoside and Rutin in hawthorn extracts is feasible at 360 nm, though Vitexin-2''-O-rhamnoside’s higher absorption at 340 nm improves selectivity in complex matrices .

Distribution in Plant Species

Content varies significantly across species and plant parts (Table 3).

Key Findings :

- Crataegus spp.: Vitexin-2''-O-rhamnoside is the most abundant flavonoid in C. pinnatifida leaves, distinguishing it from C. cuneata, which accumulates Hyperoside and Rutin .

- Passiflora spp.: P. foetida contains 2.5-fold higher Vitexin-2''-O-rhamnoside than P. alata, underscoring species-specific biosynthesis .

Biological Activity

Vitexin-2'-O-rhamnoside (VR) is a flavonoid glycoside derived from the plant genus Crataegus (hawthorn) and is recognized for its diverse biological activities. This article provides a detailed overview of its biological effects, including immunomodulatory, antioxidant, anti-inflammatory, and neuroprotective properties, supported by case studies and research findings.

1. Immunomodulatory Effects

Recent studies highlight the immunomodulatory potential of this compound. A notable study involving BALB/c mice immunocompromised by cyclophosphamide demonstrated that VR significantly improved immune function. The administration of VR restored body weight, enhanced spleen and thymus function, and elevated peripheral blood levels. Furthermore, it promoted the proliferation of T and B lymphocytes and increased the activity of natural killer (NK) cells. The secretion levels of key cytokines such as IFN-γ, IL-2, IL-6, and IL-12 were notably increased, indicating a robust immunomodulatory response .

| Cytokine | Secretion Level (pg/mL) |

|---|---|

| IFN-γ | 0.36 |

| IL-2 | 0.34 |

| IL-6 | 50.25 |

| IL-12 | 45.74 |

Additionally, VR was found to upregulate the phosphorylation of the PI3K/Akt signaling pathway, enhancing antioxidant enzyme activities such as glutathione peroxidase (GSH-Px), superoxide dismutase (SOD), and total antioxidant capacity (T-AOC), while decreasing malondialdehyde (MDA) levels .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation in various oxidative stress-related diseases. A review highlighted its protective effects across several conditions including neurotoxicity, myocardial injury, and metabolic dysfunction .

The antioxidant mechanisms involve the activation of Nrf2/HO-1 pathways which are crucial in cellular defense against oxidative damage .

3. Anti-inflammatory Properties

The anti-inflammatory effects of VR have been documented in multiple studies. For instance, it demonstrated an ability to inhibit inflammatory mediators in various experimental models. In vitro studies indicated that VR could downregulate pro-inflammatory cytokines and enhance the expression of anti-inflammatory markers .

4. Neuroprotective Effects

This compound has shown promise in neuroprotection through its ability to inhibit NMDA receptors and modulate apoptotic pathways in neuronal cells. Research indicates that VR can protect against Aβ25-35 induced toxicity in Neuro-2a cells by enhancing antioxidant defenses via the Nrf2 pathway .

5. Case Studies

A systematic review compiled data from various studies assessing the multitargeted effects of Vitexin derivatives on diabetes mellitus and related metabolic disorders. The findings suggest that VR not only regulates blood glucose levels but also enhances insulin secretion, thereby providing therapeutic potential for managing Type 2 diabetes mellitus .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and quantifying Vitexin-2'-O-rhamnoside from plant sources like Crataegus pinnatifida?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification using techniques like column chromatography or preparative HPLC. Quantification is validated via reverse-phase HPLC or UPLC-ESI-MS/MS, with mobile phases like acetonitrile/water containing formic acid. For example, a study used UPLC-ESI-MS/MS to detect plasma concentrations in rats with a limit of quantification (LOQ) of 1 ng/mL .

Q. What experimental models are commonly used to study the antioxidant effects of this compound?

- Methodological Answer : In vitro models include hydrogen peroxide (H₂O₂)-induced oxidative stress in human adipose-derived stem cells (hADSCs) or endothelial cells. Cells are pretreated with this compound (e.g., 62.5–250 µM) before H₂O₂ exposure, followed by assays for caspase-3 activity, flow cytometry for apoptosis, and ROS scavenging . In vivo models use rodents with isoproterenol-induced myocardial ischemia, where serum biomarkers like CK-MB, LDH, and HBDH are measured .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, masks) to avoid skin contact. Store the compound at -20°C in airtight, light-protected containers. Waste disposal should follow biohazard protocols due to potential cytotoxicity at high concentrations (>250 µM in hADSCs) .

Advanced Research Questions

Q. How does this compound modulate molecular pathways in cardiovascular protection?

- Methodological Answer : It inhibits lipid peroxidation and upregulates endogenous antioxidants (e.g., SOD, GSH) via Nrf2/ARE signaling. Advanced studies use Western blotting or qPCR to track pathway activation. For instance, in rat models, it reduces myocardial infarct size by 40–60% by suppressing NF-κB-mediated inflammation .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed experimentally?

- Methodological Answer : The compound has low oral bioavailability (<10%) due to poor intestinal absorption and first-pass metabolism. Pharmacokinetic studies in rats (e.g., intravenous doses of 15–120 mg/kg) use HPLC to measure AUC, half-life (~2–3 hours), and systemic clearance. Co-administration with P-glycoprotein inhibitors or nanoformulation can enhance bioavailability .

Q. How can researchers resolve contradictions in reported effective concentrations across different cell lines?

- Methodological Answer : Perform dose-response curves (e.g., 10–500 µM) tailored to cell type and stressor intensity. For hADSCs, 62.5 µM this compound reduced apoptosis by 50%, while higher doses (250 µM) showed cytotoxicity. Validate using multiple assays (MTT, LDH leakage, Annexin V/PI staining) to confirm therapeutic windows .

Q. What analytical techniques are recommended for validating the purity of this compound in pharmacological studies?

- Methodological Answer : Use NMR (¹H, ¹³C) for structural confirmation and HPLC-DAD/UV (λ = 270–330 nm) for purity assessment (>95%). For pharmacokinetic samples, UPLC-MS/MS with a C18 column provides high sensitivity (LOQ: 0.5 ng/mL in plasma) .

Key Research Recommendations

- Synergistic Studies : Combine this compound with other flavonoids (e.g., rutin) to evaluate additive effects on oxidative stress .

- Mechanistic Probes : Use CRISPR/Cas9 to knockout Nrf2 in cell lines to confirm its role in the compound's antioxidant activity.

- Formulation Optimization : Develop liposomal or nanoparticle carriers to improve bioavailability for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.